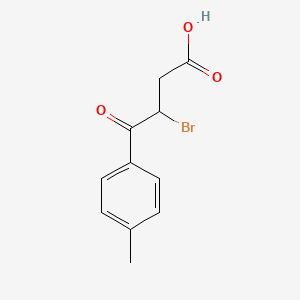

3-Bromo-4-oxo-4-p-tolyl-butyric acid

Übersicht

Beschreibung

3-Bromo-4-oxo-4-p-tolyl-butyric acid is an organic compound with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol . This compound is characterized by the presence of a bromine atom, a ketone group, and a p-tolyl group attached to a butyric acid backbone. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric acid typically involves the bromination of 4-oxo-4-p-tolyl-butyric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-oxo-4-p-tolyl-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-oxo-4-p-tolyl-butyric acid has diverse applications in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

Industry: It can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-oxo-4-p-tolyl-butyric acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, the ketone group can participate in various redox reactions, influencing the compound’s overall reactivity and behavior in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Oxo-4-p-tolyl-butyric acid: This compound lacks the bromine atom and has different reactivity and applications.

3-Chloro-4-oxo-4-p-tolyl-butyric acid: Similar to 3-Bromo-4-oxo-4-p-tolyl-butyric acid but with a chlorine atom instead of bromine, leading to different chemical properties.

4-Oxo-4-phenyl-butyric acid: This compound has a phenyl group instead of a p-tolyl group, resulting in different steric and electronic effects.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical behavior. The combination of the bromine atom, ketone group, and p-tolyl group makes this compound valuable for specific synthetic and research applications that require these functional groups .

Biologische Aktivität

3-Bromo-4-oxo-4-p-tolyl-butyric acid, a compound with the CAS number 53515-23-4, is a derivative of butyric acid that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrO3. The compound features a bromine atom attached to a carbon adjacent to a ketone and a p-tolyl group, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound may interact with various biochemical pathways:

- Target Interactions : It is hypothesized that the compound may interact with enzymes involved in metabolic processes, potentially influencing lipid metabolism and inflammatory responses.

- Biochemical Pathways : The presence of the bromine atom could enhance the lipophilicity of the compound, facilitating its passage through cell membranes and interaction with intracellular targets.

Antimicrobial Activity

Studies have shown that derivatives of butyric acid exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for similar activity.

Anticancer Properties

Preliminary investigations into structurally related compounds indicate that they may possess anticancer properties. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could potentially modulate inflammatory responses.

Study 1: Antimicrobial Efficacy

In a study evaluating various butyric acid derivatives, it was found that certain structural modifications enhanced antimicrobial activity against Gram-positive bacteria. While direct studies on this compound are lacking, the trends observed suggest potential efficacy in this area.

Study 2: Anticancer Activity

A related compound was tested against breast cancer cell lines (MCF-7), showing significant cytotoxicity. This raises the possibility that this compound could exhibit similar anticancer effects, warranting further investigation.

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Butyric Acid | Moderate | Low | Yes |

| Related Derivative A | High | Moderate | Yes |

| Related Derivative B | Moderate | High | Moderate |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its bioavailability and efficacy in clinical settings.

Eigenschaften

IUPAC Name |

3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLMNHCSODTMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403532 | |

| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53515-23-4 | |

| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.